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Compound of Interest

Compound Name: Ceritinib

Cat. No.: B560025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ceritinib in preclinical in

vivo experiments, with a focus on dosing, administration, and efficacy in non-small cell lung

cancer (NSCLC) xenograft models. The protocols outlined below are based on established

methodologies from peer-reviewed research.

Application Notes
Ceritinib is a potent and selective second-generation inhibitor of anaplastic lymphoma kinase

(ALK) tyrosine kinase.[1][2] It has demonstrated significant antitumor activity in preclinical

models of ALK-positive cancers, including those resistant to the first-generation inhibitor,

crizotinib.[3]

Recommended Dosage and Administration
For in vivo studies using mouse xenograft models of ALK-positive NSCLC, the recommended

oral dosage of ceritinib typically ranges from 25 mg/kg to 50 mg/kg, administered daily via oral

gavage.[1][3] At these doses, ceritinib has been shown to be well-tolerated, with studies

reporting no significant body weight loss in the treated mice.[1]

Vehicle for Oral Administration
A common vehicle for the preparation of ceritinib for oral gavage is a suspension in 0.5%

methylcellulose. Another suitable vehicle, used for the similar tyrosine kinase inhibitor crizotinib,
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is 0.5% carboxymethyl cellulose sodium (CMC-Na).[4]

Efficacy in Xenograft Models
Ceritinib has demonstrated marked tumor regression in various ALK-positive NSCLC

xenograft models.[3] The tables below summarize key quantitative data from representative

studies.

Animal
Model

Tumor Type
(Cell Line)

Ceritinib
Dose

Administrat
ion Route

Treatment
Schedule

Key
Outcomes

SCID beige

mice

ALK-positive

NSCLC

(H2228)

25 mg/kg Oral gavage
Once daily for

14 days

Marked tumor

regression.[3]

SCID beige

mice

ALK-positive

NSCLC

(H2228)

50 mg/kg Oral gavage
Once daily for

14 days

Marked tumor

regression.[3]

BALB/cAJcl-

nu mice

Cholangiocar

cinoma

(KKU-

M213A)

25 mg/kg Oral gavage
Once daily for

14 days

Significant

reduction in

average

tumor weight.

[1]

BALB/cAJcl-

nu mice

Cholangiocar

cinoma

(KKU-

M213A)

50 mg/kg Oral gavage
Once daily for

14 days

Significant

reduction in

tumor weight

and volume.

[1]

Nude mice
Melanoma

(A375P)
50 mg/kg Oral gavage

Every other

day for 17

days

Significant

reduction in

tumor

volume.[5]
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Pharmacokinetic parameters of ceritinib can vary depending on the animal model and

experimental conditions. A study in rats indicated that brain exposure to ceritinib was

approximately 15% of the plasma exposure as measured by the area under the curve (AUC).

[6] While specific Cmax, Tmax, and AUC data for 25 mg/kg and 50 mg/kg doses in mice are not

readily available in the public domain, the provided efficacy data at these doses suggest they

achieve therapeutic concentrations.

Experimental Protocols
Preparation of Ceritinib for Oral Gavage
This protocol describes the preparation of a ceritinib suspension for oral administration to

mice.

Materials:

Ceritinib powder

0.5% methylcellulose solution or 0.5% CMC-Na solution

Sterile microcentrifuge tubes

Vortex mixer

Analytical balance

Procedure:

Weigh the required amount of ceritinib powder using an analytical balance.

Transfer the powder to a sterile microcentrifuge tube.

Add the appropriate volume of 0.5% methylcellulose or 0.5% CMC-Na to achieve the desired

final concentration (e.g., for a 25 mg/kg dose in a 20 g mouse, the dose is 0.5 mg; if the

gavage volume is 0.1 mL, the concentration should be 5 mg/mL).

Vortex the tube vigorously until a homogenous suspension is formed.

Prepare the suspension fresh daily before administration.
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ALK-Positive NSCLC Xenograft Mouse Model Protocol
This protocol details the establishment of a subcutaneous xenograft model using ALK-positive

NSCLC cell lines.

Materials:

ALK-positive NSCLC cells (e.g., H2228, H3122)

Immunodeficient mice (e.g., SCID beige, nude mice, 6-8 weeks old)

Complete cell culture medium

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Matrigel® (optional, can improve tumor take rate)

Sterile syringes (1 mL) and needles (27-30 gauge)

Hemocytometer or automated cell counter

Centrifuge

Procedure:

Culture the ALK-positive NSCLC cells in the recommended complete medium until they

reach 80-90% confluency.

Harvest the cells by trypsinization, followed by neutralization with complete medium.

Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free

medium.

Determine the cell viability and concentration using a hemocytometer or an automated cell

counter.

Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^7 cells/mL).
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If using Matrigel®, mix the cell suspension with an equal volume of Matrigel® on ice to a final

concentration of 2.5 x 10^7 cells/mL. Keep the mixture on ice to prevent premature gelling.[7]

Anesthetize the mice according to approved institutional animal care and use committee

(IACUC) protocols.

Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the flank

of each mouse.

Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-2

weeks.

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into

treatment and control groups.

Tumor Growth Monitoring Protocol
This protocol describes the procedure for measuring tumor volume using calipers.

Materials:

Digital calipers

Animal scale

Log sheet or electronic database for recording measurements

Procedure:

Measure the tumor dimensions and body weight of each mouse 2-3 times per week.

Gently restrain the mouse to expose the tumor.

Use the digital calipers to measure the longest diameter (length) and the shortest diameter

(width) of the tumor.

Record the measurements in millimeters.
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Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) =

(Length x Width²) / 2.

Record the body weight of each mouse at each time point to monitor for signs of toxicity.

Continue monitoring until the end of the study, as defined by the experimental endpoint (e.g.,

a specific tumor volume, duration of treatment, or signs of morbidity).
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Caption: ALK signaling pathway and the inhibitory action of ceritinib.
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Caption: Experimental workflow for in vivo efficacy studies of ceritinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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